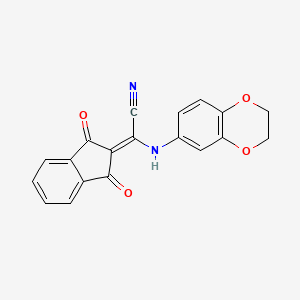
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile is a complex organic compound that features a benzodioxin and indene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile typically involves multi-step organic reactions. The starting materials often include derivatives of benzodioxin and indene. Key steps may involve:
Formation of the benzodioxin ring: This can be achieved through cyclization reactions involving catechol derivatives.
Indene functionalization: The indene moiety can be functionalized through various organic reactions such as Friedel-Crafts acylation.
Coupling reactions: The final step often involves coupling the benzodioxin and indene derivatives under specific conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction: Ensuring that the reaction conditions are suitable for large-scale production.
Purification techniques: Utilizing methods such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would require detailed studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile: can be compared with other compounds featuring benzodioxin or indene structures.
Benzodioxin derivatives: Compounds with similar benzodioxin moieties may have comparable chemical properties.
Indene derivatives: Compounds with indene structures may exhibit similar reactivity.
Uniqueness
The uniqueness of this compound lies in its combined benzodioxin and indene structure, which may confer unique chemical and biological properties not found in other compounds.
Propiedades
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c20-10-14(17-18(22)12-3-1-2-4-13(12)19(17)23)21-11-5-6-15-16(9-11)25-8-7-24-15/h1-6,9,21H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKODYZKVHVCECX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=C3C(=O)C4=CC=CC=C4C3=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=C3C(=O)C4=CC=CC=C4C3=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
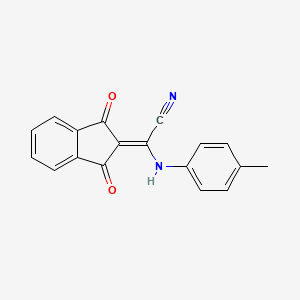
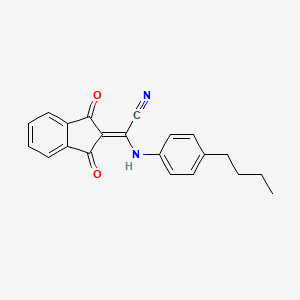
![methyl 4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate](/img/structure/B7747756.png)
![methyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate](/img/structure/B7747763.png)
![ethyl 4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate](/img/structure/B7747771.png)
![ethyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate](/img/structure/B7747779.png)
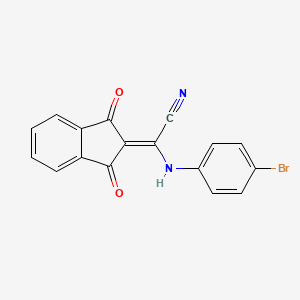
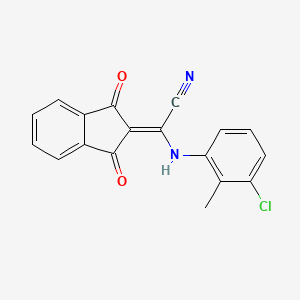
![2-[4-(diethylamino)anilino]-2-(1,3-dioxoinden-2-ylidene)acetonitrile](/img/structure/B7747807.png)
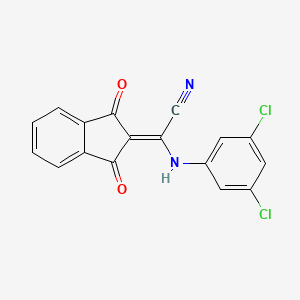
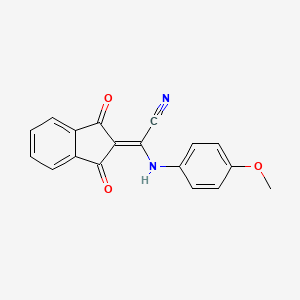
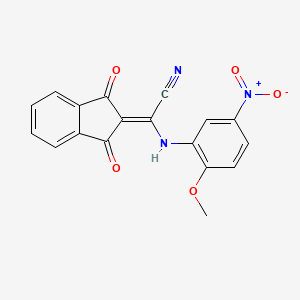
![2-methylpropyl 4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate](/img/structure/B7747830.png)
![propyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate](/img/structure/B7747838.png)
